N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide
Description
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide is a synthetic organic compound. It features a fluorinated chroman structure fused with a piperazine ring, making it a unique molecule with diverse applications in scientific research.
Properties
IUPAC Name |
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-22-12-13(11-20-22)23-6-8-24(9-7-23)18(25)21-16-5-10-26-17-14(16)3-2-4-15(17)19/h2-4,11-12,16H,5-10H2,1H3,(H,21,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCZHTDNYLHFQH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCN(CC2)C(=O)NC3CCOC4=C3C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)N2CCN(CC2)C(=O)N[C@H]3CCOC4=C3C=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Chroman Synthesis: : The compound's synthesis typically starts with the preparation of the chroman moiety. This involves the condensation of suitable starting materials such as 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.
Fluorination: : The next step involves the introduction of the fluorine atom at the 8-position of the chroman ring. This is usually achieved using reagents like Selectfluor in an electrophilic fluorination reaction.
Piperazine Coupling: : The fluorinated chroman is then coupled with a piperazine derivative. This step involves nucleophilic substitution reactions where the piperazine ring is introduced into the chroman structure.
Carboxamide Formation: : Finally, the carboxamide group is formed through an amidation reaction, typically using reagents like carbodiimides and suitable solvents under controlled conditions.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high-quality output at large volumes.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: : Reduction reactions can result in the removal of the fluorine atom or the reduction of the chroman ring to dihydro derivatives.
Substitution: : The fluorine atom and other positions on the chroman ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: : Potassium permanganate, dichromate salts.
Reduction: : Lithium aluminum hydride, hydrogenation over palladium.
Substitution: : Halogenation agents, nucleophiles like amines or thiols.
Oxidation Products: : Chromone derivatives, fluoro-ketones.
Reduction Products: : Reduced chroman derivatives, de-fluorinated products.
Substitution Products: : Varied substituted chroman derivatives depending on the nucleophile/electrophile used.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids, providing insights into biochemical pathways and molecular recognition processes.
Medicine: In medicine, this compound may be investigated for its pharmacological properties, including potential roles as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as a precursor for producing functional materials, such as polymers and specialty chemicals, due to its unique structural features.
Mechanism of Action
The exact mechanism of action depends on its specific application. Generally, the compound's fluorinated chroman moiety allows it to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and pi-stacking.
Molecular Targets and Pathways:Enzymes: : It may inhibit specific enzymes by binding to their active sites, altering catalytic activity.
Receptors: : It can modulate receptor activity by acting as an agonist or antagonist, influencing signaling pathways.
Comparison with Similar Compounds
N-[(4S)-3,4-dihydro-2H-chromen-4-yl]-4-piperazine-1-carboxamide: : A non-fluorinated analog.
N-[(4S)-8-chloro-3,4-dihydro-2H-chromen-4-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide: : A chlorinated analog.
N-[(4S)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-4-(1-methylpyrazol-4-yl)piperazine-1-carboxamide: : A methoxy analog.
Uniqueness: The fluorinated version is unique due to its enhanced metabolic stability and potential for forming stronger interactions with molecular targets compared to its non-fluorinated or differently substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
